Mannopyranose, pentaacetate, beta-d-

Overview

Description

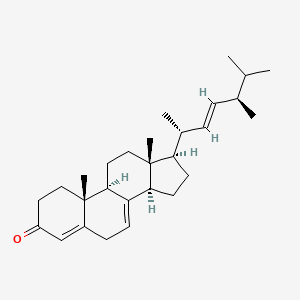

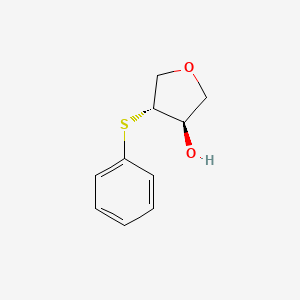

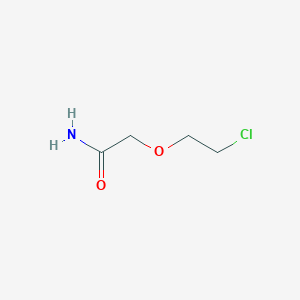

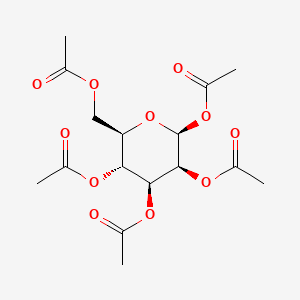

Beta-D-Mannopyranose pentaacetate is a chemical compound with the molecular formula C16H22O11 . It is used in the preparation of glycopyranoside phosphates for the study of T-lymphocyte mediated inflammatory diseases . It is also used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .

Synthesis Analysis

The synthesis of Mannopyranose, pentaacetate, beta-d- involves several steps. In one study, the doubly 13C-isotope labeled α-D-[1,2-13C2]Manp-(1→4)-α-D-Manp-OMe was synthesized to facilitate conformational analysis based on 13C, 13C coupling constants . Another study mentioned the use of diisobutylaluminium hydride reduction of D-glucose-derived chiral synthon .Molecular Structure Analysis

The molecular structure of Beta-D-Mannopyranose pentaacetate consists of 16 carbon atoms, 22 hydrogen atoms, and 11 oxygen atoms . The average mass is 390.339 Da and the monoisotopic mass is 390.116211 Da .Chemical Reactions Analysis

Beta-D-Mannopyranose pentaacetate is used in chemical reactions for glycosylation . It has been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion .Physical And Chemical Properties Analysis

The physical and chemical properties of Beta-D-Mannopyranose pentaacetate include an average mass of 390.339 Da and a monoisotopic mass of 390.116211 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Microbial Mannosidases in Biotechnology

Mannan, a significant component of softwood hemicelluloses, undergoes hydrolysis by mannan hydrolyzing enzymes, which cleave 1,4-β-mannopyranosyl linkages to produce mannose. β-Mannosidases play a crucial role in the complete depolymerization of mannan, acting on mannooligomers and mannobiose to remove mannose residues. These enzymes, predominantly produced by bacteria and fungi, exhibit a wide range of activity across different pH levels and temperatures, leading to their extracellular production by most microorganisms. Their applications span bioethanol production, alkyl glycosides synthesis, and pharmaceutical uses, highlighting their biotechnological potential (Chauhan & Gupta, 2017).

C-Mannosylation in Protein Modification

C-Mannosylation, a unique glycosylation process, involves the attachment of an alpha or beta D-mannopyranose to the pyrrole ring of a tryptophan residue via a carbon-carbon bond. This modification, enhancing protein structural and functional diversity, is still under-explored, with limited available 3D structures of C-mannosylated proteins. The review of all known C-mannosylated protein structures to date offers insights into the WXXW/WXXWXXW consensus motif and the conserved arginine residues significant for C-mannosylation sites. These findings underline the potential of C-mannosylation in understanding protein stability, secretion, and function, with implications for health and biotechnology (Crine & Acharya, 2021).

Yeast Cell Wall Polysaccharides: Antioxidants and Antimutagens

Yeast cell wall polysaccharides, particularly beta-D-glucans, exhibit immunomodulating properties, suggesting their potential in anti-infective and antitumor therapies. Recent studies indicate these polysaccharides also possess antioxidant activities, offering protection as antioxidants, antimutagens, and antigenotoxic agents. The research involving water-soluble derivatives of beta-D-glucan from Saccharomyces cerevisiae and a glucomannan from Candida utilis demonstrates significant inhibitory effects on lipid peroxidation, DNA protection from oxidative damage, and free radical scavenging capabilities. These findings highlight the promising role of yeast polysaccharides in anticancer prevention and therapy (Kogan et al., 2008).

Mechanism of Action

Target of Action

The primary targets of 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose are selectins , a family of cell adhesion molecules . These molecules play a crucial role in the body’s immune response, mediating the interaction between leukocytes (white blood cells) and endothelial cells (cells that line the blood vessels) .

Mode of Action

1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose interacts with its targets by acting as a glycosylation agent . Glycosylation is a process where a carbohydrate (in this case, mannopyranose) is attached to a target molecule, altering its properties. This compound has been used in studies assessing novel synthetic inhibitors of selectin-mediated cell adhesion .

Biochemical Pathways

The compound affects the cell adhesion pathway by inhibiting the action of selectins . This can potentially disrupt the recruitment of leukocytes to sites of inflammation, a key step in the body’s immune response .

Result of Action

By inhibiting selectin-mediated cell adhesion, 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose could potentially modulate the body’s immune response . This could have implications for the treatment of inflammatory diseases, although more research is needed to fully understand these effects .

Action Environment

The action, efficacy, and stability of 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose can be influenced by various environmental factors. For instance, its solubility in chloroform suggests that it may be more effective in non-polar environments. Additionally, like many organic compounds, it should be stored in cool, dry conditions in well-sealed containers to maintain its stability .

Future Directions

Biochemical Analysis

Biochemical Properties

Mannopyranose, pentaacetate, beta-d- is involved in glycosylation processes, where it acts as a glycosyl donor. This compound interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. These interactions are essential for the synthesis of glycoproteins and glycolipids, which are critical components of cellular membranes and signaling pathways .

Cellular Effects

Mannopyranose, pentaacetate, beta-d- influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect the adhesion properties of cells by modifying the glycosylation patterns on cell surface proteins. This modification can alter cell-cell and cell-matrix interactions, impacting processes such as cell migration, proliferation, and differentiation .

Molecular Mechanism

At the molecular level, mannopyranose, pentaacetate, beta-d- exerts its effects through the modification of glycoproteins and glycolipids. The compound binds to specific enzymes, such as glycosyltransferases, and facilitates the transfer of acetylated mannose residues to target molecules. This process can lead to changes in the structure and function of the modified biomolecules, influencing various cellular pathways and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mannopyranose, pentaacetate, beta-d- can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of glycosylation patterns and cell signaling pathways .

Dosage Effects in Animal Models

The effects of mannopyranose, pentaacetate, beta-d- in animal models are dose-dependent. At lower doses, the compound can enhance glycosylation processes and improve cellular functions. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and adverse effects on organ function. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

Mannopyranose, pentaacetate, beta-d- is involved in several metabolic pathways, including those related to glycosylation and carbohydrate metabolism. The compound interacts with enzymes such as glycosyltransferases and acetyltransferases, which facilitate its incorporation into glycoproteins and glycolipids. These interactions can influence metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Within cells, mannopyranose, pentaacetate, beta-d- is transported and distributed through specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within cellular compartments, ensuring its availability for glycosylation processes. The distribution of the compound can affect its localization and accumulation within different tissues and organs .

Subcellular Localization

Mannopyranose, pentaacetate, beta-d- is localized within specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. These organelles are critical sites for glycosylation processes, and the presence of the compound in these compartments ensures its participation in the modification of glycoproteins and glycolipids. Post-translational modifications and targeting signals play a role in directing the compound to these specific locations .

properties

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-RBGFHDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)